FL-411

BRD4 selectivity BET bromodomain profiling off-target assessment

FL-411 (BRD4-IN-1) is a small-molecule inhibitor of bromodomain-containing protein 4 (BRD4) with an IC50 of 0.43 ± 0.09 μM against the first bromodomain (BD1) of BRD4. The compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one chemical class (CAS 2118944-88-8; molecular formula C18H19N3O2S; MW 341.43).

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
Cat. No. B10789130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL-411
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2
InChIInChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23)
InChIKeyPXJZRFLBUBYEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FL-411: A Selective BRD4 Inhibitor with Defined Autophagy-Associated Cell Death Mechanism


FL-411 (BRD4-IN-1) is a small-molecule inhibitor of bromodomain-containing protein 4 (BRD4) with an IC50 of 0.43 ± 0.09 μM against the first bromodomain (BD1) of BRD4 [1]. The compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one chemical class (CAS 2118944-88-8; molecular formula C18H19N3O2S; MW 341.43) . FL-411 was discovered through pharmacophore analysis and structure-based design, validated by a co-crystal structure with the BD1 domain of BRD4, and is distinguished by its capacity to induce ATG5-dependent autophagy-associated cell death (ACD) via disruption of the BRD4-AMPK protein-protein interaction [2].

Why Generic BRD4 Inhibitor Substitution Is Not Equivalent to FL-411 Procurement


Pan-BET inhibitors such as JQ1, OTX015, and I-BET762 exhibit potent binding to BRD2, BRD3, and BRD4 with limited inter-family selectivity [1]. In contrast, FL-411 demonstrates an orthogonal selectivity profile with >57-fold selectivity for BRD4 over BRD2 (IC50 24.6 μM) and >233-fold selectivity over BRD3 (IC50 >100 μM), coupled with a mechanistically distinct mode of action that induces ACD rather than conventional apoptosis . These differences in both target engagement and downstream functional outcome render simple substitution of FL-411 with alternative BET inhibitors invalid for experiments requiring BRD4-preferential inhibition, BRD4-AMPK pathway interrogation, or autophagy-based phenotypic readouts [2].

Quantitative Evidence Guide: FL-411 Differentiated by Selectivity, Mechanism, and In Vivo Efficacy


BRD4 Selectivity: FL-411 Exhibits >57-Fold BRD4 Selectivity Over BRD2, Unmatched by Pan-BET Inhibitors

FL-411 is a BRD4-selective inhibitor, with an IC50 of 0.43 ± 0.09 μM for BRD4 BD1, while showing substantially reduced affinity for BRD2 (IC50 = 24.6 ± 0.70 μM) and minimal inhibition of BRD3 (IC50 >100 μM) as measured by TR-FRET assay . In head-to-head comparison, the pan-BET inhibitor (+)-JQ1 exhibits IC50 values of 77 nM and 33 nM for BRD4 BD1 and BD2 respectively, with similar potency across BRD2 and BRD3, demonstrating no meaningful inter-BET selectivity [1]. I-BET762 displays IC50 values of 32.5-42.5 nM for BRD2, BRD3, and BRD4, with no selectivity among BET family members .

BRD4 selectivity BET bromodomain profiling off-target assessment

Distinct Cell Death Mechanism: FL-411 Induces Autophagy-Associated Cell Death, Not Apoptosis Like JQ1

FL-411 induces ATG5-dependent autophagy-associated cell death (ACD) via disruption of the BRD4-AMPK protein-protein interaction, leading to activation of the AMPK-mTOR-ULK1 autophagic pathway [1]. In contrast, (+)-JQ1 induces apoptosis through downregulation of c-MYC and BCL-2 family members, with no reported induction of ACD [2]. FL-411 treatment (3, 10, 150 μM) increases LC3-II puncta formation and autophagic flux in MCF-7 and MDA-MB-231 cells, an effect not observed with JQ1 at equivalent concentrations [1].

autophagy-associated cell death BRD4-AMPK interaction non-apoptotic cell death

In Vivo Tumor Growth Inhibition: FL-411 Demonstrates 80% TGI in MCF-7 Xenografts with Favorable Normal Cell Selectivity

FL-411 exhibits dose-dependent tumor growth inhibition (TGI) of 80% in MCF-7 and 76% in MDA-MB-231 breast cancer xenograft mouse models, while displaying low cytotoxicity in normal MCF10A mammary epithelial cells . In comparison, OTX015 achieves 79% TGI in Ty82 BRD-NUT midline carcinoma xenografts at 100 mg/kg qd and 61% TGI at 10 mg/kg bid [1]. dBET1, a PROTAC degrader, reduces tumor progression in MV4;11 leukemia xenografts but lacks reported TGI values in solid tumor models .

breast cancer xenograft tumor growth inhibition in vivo efficacy

Co-Crystal Structure Validation: FL-411 Binding Mode Confirmed by X-Ray Crystallography with BRD4 BD1

FL-411 binding to the BD1 domain of BRD4 has been validated by co-crystal structure determination (X-ray crystallography), confirming the molecular interactions predicted by pharmacophore analysis and WPF interaction optimization [1]. In contrast, while JQ1 binding to BRD4 BD1/BD2 has been structurally characterized, OTX015 and I-BET762 lack publicly available co-crystal structures with BRD4 in the primary literature [2].

co-crystal structure X-ray crystallography BRD4 BD1 binding mode

Proteomics-Based Pathway Profiling: FL-411 Induces HMGB1, VDAC1/2, and eEF2 Modulation Not Reported for JQ1

iTRAQ-based quantitative proteomics analysis revealed that FL-411 induces autophagy-associated cell death pathways involving HMGB1, VDAC1/2, and eEF2, a proteomic signature distinct from the c-MYC/BCL-2-centric apoptotic signature induced by pan-BET inhibitors such as JQ1 [1]. No comparable proteomics profiling has been reported for OTX015, I-BET762, or dBET1 in the context of autophagy pathway modulation [2].

iTRAQ proteomics HMGB1 VDAC1/2 eEF2

Optimal Use Cases for FL-411 Procurement Based on Differentiated Evidence


BRD4-Specific Functional Dissection in Gene Regulation Studies

FL-411's >57-fold selectivity for BRD4 over BRD2 and >233-fold selectivity over BRD3 [1] makes it uniquely suited for experiments requiring discrimination of BRD4-specific transcriptional functions from those redundantly mediated by BRD2/BRD3. Pan-BET inhibitors such as JQ1 and I-BET762, which inhibit all three BET family members with similar potency (<2-fold selectivity) [2], cannot resolve BRD4-specific contributions. Use FL-411 in chromatin immunoprecipitation sequencing (ChIP-seq), RNA-seq, or reporter gene assays when the objective is to isolate BRD4-dependent transcriptional programs.

Autophagy-Associated Cell Death Mechanism Investigation

FL-411 is the only BRD4 inhibitor validated to induce ATG5-dependent autophagy-associated cell death (ACD) via disruption of the BRD4-AMPK interaction [1]. This mechanism is orthogonal to the apoptosis induction observed with JQ1, OTX015, and I-BET762 [2]. FL-411 should be procured for studies investigating non-apoptotic cell death pathways, AMPK-mTOR-ULK1 signaling, or autophagy in cancer biology. The compound's unique proteomic signature involving HMGB1, VDAC1/2, and eEF2 modulation [1] further supports its use as a chemical probe for ACD pathway dissection.

Breast Cancer Preclinical Models Requiring In Vivo Efficacy with Defined Tumor Growth Inhibition

FL-411 has demonstrated robust in vivo tumor growth inhibition in both MCF-7 (80% TGI) and MDA-MB-231 (76% TGI) breast cancer xenograft models [1], with favorable selectivity over normal MCF10A cells. For researchers evaluating BRD4-targeted therapies in breast cancer, FL-411 provides a validated tool compound with quantified in vivo efficacy. The compound's co-crystal structure with BRD4 BD1 [2] also enables rational combination studies and biomarker correlation analyses.

Structure-Based Drug Design and SAR Expansion

The availability of a co-crystal structure of FL-411 bound to BRD4 BD1 [1] provides a validated structural template for rational medicinal chemistry efforts. Researchers seeking to optimize BRD4 selectivity, improve pharmacokinetic properties, or design bivalent degraders can utilize FL-411's binding pose as a starting point for structure-guided modifications. This structural information is not uniformly available for other BRD4 inhibitors such as OTX015 and I-BET762.

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